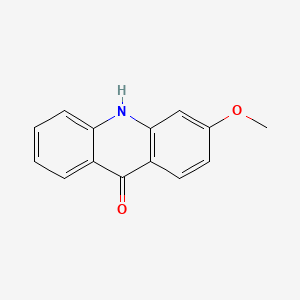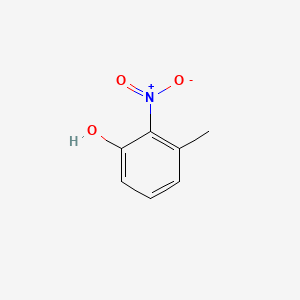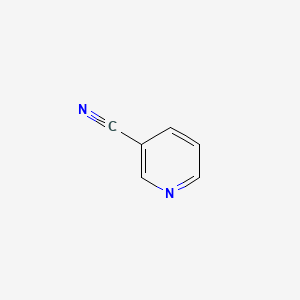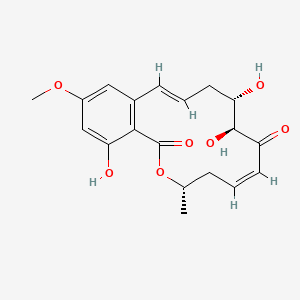
5Z-7-Oxozeaenol
Overview
Description
5Z-7-Oxozeaenol is a natural anti-protozoan compound of fungal origin . It acts as a potent irreversible and selective inhibitor of TAK1 and VEGF-R2 .
Molecular Structure Analysis
The molecular formula of this compound is C19H22O7 . Its molecular weight is 362.37 . The compound is white to off-white in color and is available in powder form .Physical And Chemical Properties Analysis
This compound is a solid substance that is white to off-white in color . It is soluble in DMSO and ethanol . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
5Z-7-Oxozeaenol has been studied for its potential therapeutic applications. The compound has been found to have both in vivo and in vitro applications.
In Vivo
In vivo studies of 5Z-7-Oxozeaenol have shown that the compound has anti-inflammatory, anti-oxidant, and anti-microbial activities. It has also been shown to have anti-tumor effects and to be able to protect against oxidative stress. Additionally, this compound has been found to have protective effects against various diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes.
In Vitro
In vitro studies of 5Z-7-Oxozeaenol have shown that the compound has anti-inflammatory, anti-oxidant, and anti-microbial activities. It has also been found to have anti-tumor effects and to be able to protect against oxidative stress. Additionally, this compound has been found to be able to inhibit the growth of various types of cancer cells.
Mechanism of Action
Target of Action
5Z-7-Oxozeaenol, a cell-permeable fungal resorcylic lactone, acts as a selective and potent inhibitor of mitogen-activated protein kinase kinase kinase 7 (TAK1) . TAK1 is a key regulator of signal cascades of TNF-α receptor and TLR4, and can induce NF-κB activation for preventing cell apoptosis and eliciting inflammation response .
Mode of Action
This compound binds covalently and irreversibly to TAK1, inhibiting both the ATPase and kinase activity of TAK1 . This compound inhibits the catalytic activities of the MEKK1 or ASK1 MAP-KKKs . It blocks interleukin-1-induced activation of TAK1, JNK/p38 MAPK, IκB kinases, and NF-κB .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits the NF-κB pathway and potentiates the production of reactive oxygen species (ROS), as well as induces caspase-3 and -7 in HeLa and HT-29 cancer cells . It also inhibits the p38MAPK, JNK, and ERK signaling pathways .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular level. It can effectively alleviate the symptoms of experimental autoimmune encephalomyelitis (EAE) by decreasing the levels of pro-inflammatory cytokines in splenocytes and the central nervous system, diminishing the number of activated microglia . In cancer cells, it results in G1-phase arrest and inhibition of cell proliferation. It also significantly enhances apoptosis of treated cells, through the activation of caspase-7 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in murine macrophages, apoptosis observed is dependent on the constitutive autocrine action of TNF-α for RIP1 activation and ROS production . Furthermore, administration during the symptomatic time window is required for this compound efficacy . .
Biological Activity
5Z-7-Oxozeaenol has been found to have a wide range of biological activities. It has been found to have anti-inflammatory, anti-oxidant, anti-microbial, and anti-tumor activities. Additionally, it has been found to have protective effects against various diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it is known that the compound is able to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, this compound has been found to be able to scavenge reactive oxygen species (ROS) and to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 5Z-7-Oxozeaenol in laboratory experiments include its availability, low toxicity, and wide range of biological activities. The main limitation of using this compound in laboratory experiments is that the exact mechanism of action of the compound is not yet fully understood.
Future Directions
There are a number of potential future directions for the research of 5Z-7-Oxozeaenol. These include further investigation into the compound’s mechanism of action, the development of more efficient and cost-effective synthesis methods, and the exploration of its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new and more effective drugs. Finally, further research into the compound’s ability to scavenge reactive oxygen species could lead to the development of more effective anti-oxidants.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5Z-7-Oxozeaenol is a highly potent, selective, irreversible, and ATP-competitive inhibitor of MAPKKK TAK1 activity . It specifically targets the TGF-β activated kinase 1 (TAK1), a key enzyme in the signaling pathways that mediate inflammatory responses and cellular stress . By inhibiting TAK1, this compound disrupts the NF-κB pathway, which is crucial for the transcription of genes involved in inflammation and immune response .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it can augment the cytotoxic effects of doxorubicin (Dox) and etoposide (VP-16) on neuroblastoma cell lines . In addition, it has been found to inhibit the activation of microglia in the central nervous system, thereby alleviating the symptoms of experimental autoimmune encephalomyelitis (EAE) in mice .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the kinase activity of TAK1, a key enzyme in the signaling pathways that mediate inflammatory responses . This inhibition disrupts the NF-κB pathway, leading to a decrease in the transcription of genes involved in inflammation and immune response .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been found to efficiently alleviate the symptoms of EAE by decreasing the levels of pro-inflammatory cytokines in splenocytes and the central nervous system, diminishing the number of activated microglia, and inhibiting the p38MAPK, JNK, and ERK signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in an orthotopic neuroblastoma mouse model, this compound significantly enhanced chemotherapeutic efficacy . In another study, it was found to efficiently alleviate the symptoms of EAE in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It specifically targets the TGF-β activated kinase 1 (TAK1), a key enzyme in the signaling pathways that mediate inflammatory responses and cellular stress .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 5Z-7-Oxozeaenol can be achieved through a convergent synthesis approach, starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-4-pentenoic acid", "4-hydroxy-3-methoxybenzaldehyde", "sodium hydroxide", "methanol", "ethyl acetate", "dichloromethane", "triethylamine", "diisopropylcarbodiimide", "N,N-dimethylformamide", "N-hydroxysuccinimide", "tetrahydrofuran", "acetic acid", "sodium chloride", "water" ], "Reaction": [ { "Step 1": "Aldol condensation reaction between 2-methyl-4-pentenoic acid and 4-hydroxy-3-methoxybenzaldehyde in the presence of sodium hydroxide and methanol to obtain the corresponding aldol product." }, { "Step 2": "Conversion of the aldol product to the corresponding enone through dehydration using ethyl acetate and dichloromethane as solvents and triethylamine as a catalyst." }, { "Step 3": "Coupling reaction between the enone and N-hydroxysuccinimide in the presence of diisopropylcarbodiimide and N,N-dimethylformamide to obtain the corresponding N-hydroxysuccinimide ester." }, { "Step 4": "Addition of tetrahydrofuran to the N-hydroxysuccinimide ester to form the corresponding tetrahydrofuran adduct." }, { "Step 5": "Hydrolysis of the tetrahydrofuran adduct using acetic acid and sodium chloride to obtain the final product, 5Z-7-Oxozeaenol." } ] } | |
CAS RN |
253863-19-3 |
Molecular Formula |
C19H22O7 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(4S,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |
InChI |
InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3/b6-4+,7-3+/t11-,15-,18+/m0/s1 |
InChI Key |
NEQZWEXWOFPKOT-ULSULSEOSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/C(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
SMILES |
CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Canonical SMILES |
CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Appearance |
Solid powder |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo(c)(1)oxacyclotetradecine-1,7(8H)-dione f152A1 compound FR 148083 FR-148083 FR148083 LL Z1640-2 LL-Z1640-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-[3-(Hydroxymethyl)phenyl]acetamide](/img/structure/B1664591.png)

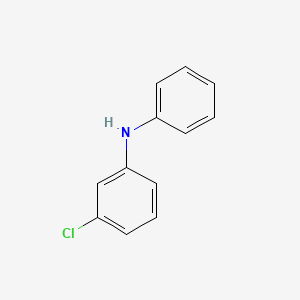

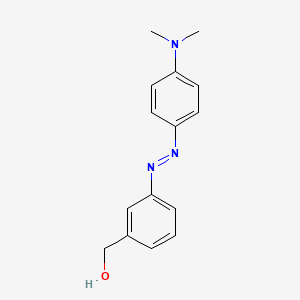
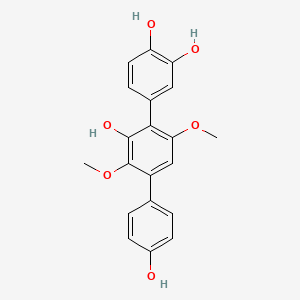
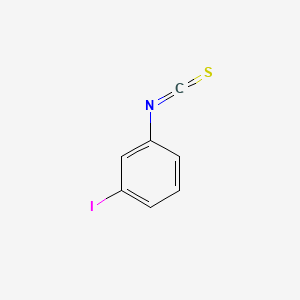
![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)
![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)
